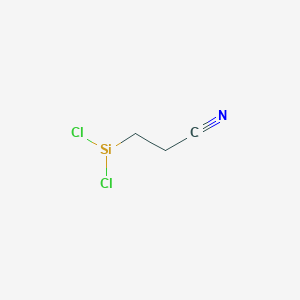
1'-Cycloheptyl-4-methyl-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-methyl-1,4'-bipiperidine (CHMMP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CHMMP is a bicyclic compound that contains a piperidine ring and a cycloheptyl ring. The chemical structure of CHMMP is shown below:
Mécanisme D'action
The exact mechanism of action of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine is not fully understood. However, it is believed to act as a sodium channel blocker, which inhibits the influx of sodium ions into nerve cells. This, in turn, reduces the ability of nerve cells to transmit pain signals, resulting in analgesic and anesthetic effects.
Biochemical and Physiological Effects:
1'-Cycloheptyl-4-methyl-1,4'-bipiperidine has been shown to produce dose-dependent analgesia and anesthesia in animal models. It has also been shown to produce muscle relaxation and sedation. 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine has a relatively short duration of action, with effects lasting for approximately 30-60 minutes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its short duration of action may limit its use in certain experimental settings where longer-lasting effects are required.
Orientations Futures
There are several potential future directions for the study of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine. One area of research could focus on the development of new painkillers based on the structure of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine. Another area of research could focus on the optimization of the synthesis method for 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine, with the goal of improving its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine involves the reaction of cycloheptanone with piperidine and methylamine. The reaction proceeds via a series of steps involving the formation of an imine intermediate, which is then reduced to yield 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
1'-Cycloheptyl-4-methyl-1,4'-bipiperidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess analgesic and anesthetic properties, making it a potential candidate for the development of new painkillers. 1'-Cycloheptyl-4-methyl-1,4'-bipiperidine has also been studied for its potential use as a local anesthetic in dentistry.
Propriétés
Formule moléculaire |
C18H34N2 |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1-cycloheptyl-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H34N2/c1-16-8-12-19(13-9-16)18-10-14-20(15-11-18)17-6-4-2-3-5-7-17/h16-18H,2-15H2,1H3 |
Clé InChI |
PPMFODHHCLIEID-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)C3CCCCCC3 |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)C3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)